molecular formula C12H15NO B7871375 N-[2-(3-methylphenyl)ethyl]prop-2-enamide

N-[2-(3-methylphenyl)ethyl]prop-2-enamide

Cat. No.: B7871375
M. Wt: 189.25 g/mol
InChI Key: SDDWCPUODJXIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methylphenyl)ethyl]prop-2-enamide is an organic compound with a molecular structure that includes a phenyl ring substituted with a methyl group and an ethyl chain attached to an amide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-methylphenyl ethylamine and prop-2-enoyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. An acid scavenger like triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel under controlled conditions.

  • Purification: The product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can convert the amide group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Amides with different substituents.

Scientific Research Applications

Chemistry: N-[2-(3-methylphenyl)ethyl]prop-2-enamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases. Industry: The compound is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which N-[2-(3-methylphenyl)ethyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • N-[2-(4-methylphenyl)ethyl]prop-2-enamide: Similar structure with a different position of the methyl group on the phenyl ring.

  • N-[2-(3-methylphenyl)ethyl]acetamide: Similar structure with an acetamide group instead of a prop-2-enamide group.

  • N-[2-(3-methylphenyl)ethyl]benzamide: Similar structure with a benzamide group instead of a prop-2-enamide group.

Uniqueness: N-[2-(3-methylphenyl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups and the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(3-methylphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-3-12(14)13-8-7-11-6-4-5-10(2)9-11/h3-6,9H,1,7-8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDWCPUODJXIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.